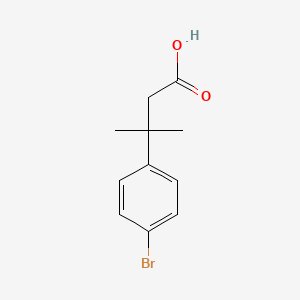

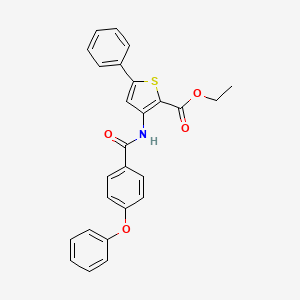

Ethyl 3-(4-phenoxybenzamido)-5-phenylthiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound contains a thiophene ring, which is a five-membered ring with one sulfur atom, and two phenyl rings, which are six-membered carbon rings (benzene rings). It also contains an amide functional group (benzamido) and an ester functional group (carboxylate). The presence of the phenoxy group indicates a phenyl ring connected through an oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be planar due to the conjugated system of the thiophene and phenyl rings. The electron-donating oxygen atom in the phenoxy group and the electron-withdrawing amide and ester groups would contribute to the compound’s reactivity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the thiophene ring can undergo electrophilic aromatic substitution reactions, and the amide and ester groups can participate in hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide and ester groups would likely make the compound somewhat soluble in polar solvents .科学的研究の応用

- Conductivity Enhancement : PEDOT exhibits satisfactory conductivity, making it valuable for applications in electronic devices, sensors, and conductive coatings. Its good transparency, easy processability, and low cost contribute to its popularity in industry .

- Electrochromic Properties : PEDOT can change color reversibly when an electric field is applied. This property finds use in smart windows, displays, and electrochromic devices .

- Polymer Blends : PEDOT is often paired with polystyrene sulfonate (PSS) to enhance its molecular weight. The resulting PEDOT:PSS blend is water-soluble and easy to process .

- Biocompatibility : PEDOT is promising for biomedical applications due to its physical and chemical stability, as well as biocompatibility. It can be used in implantable medical devices .

- Drug Delivery : PEDOT-based drug delivery systems have been explored. The polymer’s conductivity allows for controlled drug release .

- Biosensors : PEDOT-modified electrodes are used in biosensors for detecting biomolecules, such as glucose or DNA .

- Supercapacitors : PEDOT-based electrodes enhance supercapacitor performance by improving charge storage capacity .

- Batteries : PEDOT can be incorporated into battery electrodes to enhance energy storage .

- Anticorrosion Coatings : PEDOT coatings protect metal surfaces from corrosion .

- Transparent Conductive Films : PEDOT films find use in touchscreens, solar cells, and flexible electronics .

Industrial Applications

Biomedical Applications

Energy Storage and Conversion

Coatings and Films

Challenges

作用機序

Safety and Hazards

将来の方向性

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could involve further testing of its biological activity, potential side effects, and efficacy compared to existing treatments .

特性

IUPAC Name |

ethyl 3-[(4-phenoxybenzoyl)amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21NO4S/c1-2-30-26(29)24-22(17-23(32-24)18-9-5-3-6-10-18)27-25(28)19-13-15-21(16-14-19)31-20-11-7-4-8-12-20/h3-17H,2H2,1H3,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQJJJJKUQUYMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2405742.png)

![N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2405747.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine](/img/structure/B2405749.png)

![N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2405750.png)

![7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2405751.png)

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2405752.png)

![N-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2405754.png)